

# Comprehensive Technical Guide: C21H18CINO4S (Thiazoleacetic Acid Derivative)

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## Compound of Interest

Compound Name: C21H18CINO4S

Cat. No.: B13026921

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## Executive Summary

The compound **C21H18CINO4S** is a synthetic thiazole derivative characterized by a 4-chlorophenyl group, a 3,4-dimethoxystyryl moiety, and an acetic acid tail. Its structural motif places it within the class of thiazoleacetic acid derivatives, a chemical family frequently explored for their potent biological activity as PPAR agonists (specifically PPAR

or dual PPAR

/

) and aldose reductase inhibitors. This guide details its chemical identity, synthesis pathways, mechanism of action, and experimental handling protocols for research applications.

## Chemical Identity & Structural Analysis

### Nomenclature and Identifiers

Identifier	Value
IUPAC Name	2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid
Molecular Formula	C H ClNO S
Molecular Weight	415.89 g/mol
Monoisotopic Mass	415.0645 Da
InChIKey	DJFFBMJQGIDBFH-ONNFQVAWSA-N
SMILES	<chem>COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)OC</chem>
ChEMBL ID	CHEMBL1401121

## Structural Features

The molecule is built around a central 1,3-thiazole ring, which serves as a scaffold orienting three distinct functional domains:

- **Hydrophobic Tail (Position 2):** An (E)-3,4-dimethoxystyryl group. The trans (E) configuration is critical for binding affinity, mimicking the fatty acid chains of endogenous ligands.
- **Lipophilic Core (Position 4):** A 4-chlorophenyl ring enhances lipophilicity and pi-stacking interactions within the receptor binding pocket.
- **Acidic Head (Position 5):** An acetic acid moiety (–CH

COOH). This carboxylate group is the pharmacophore responsible for ionic interactions (salt bridges) with polar residues (e.g., Histidine, Tyrosine) in the ligand-binding domain (LBD) of target proteins like PPARs.

## Synthesis & Manufacturing

The synthesis of this compound typically follows the Hantzsch Thiazole Synthesis, a robust method for constructing the thiazole core from an

-haloketone and a thioamide.

## Retrosynthetic Analysis

- Precursor A: (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide (Cinnamothioamide derivative).
- Precursor B: Ethyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate (  
-bromo-  
-keto ester).

## Step-by-Step Synthesis Protocol

### Step 1: Preparation of the Thioamide

- Reactants: 3,4-Dimethoxycinnamic acid is converted to its amide via acid chloride (using SOCl<sub>2</sub>) then NH<sub>2</sub>SH ( ).
- Thionation: The amide is treated with Lawesson's Reagent in refluxing toluene to yield the corresponding thioamide: (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide.

### Step 2: Hantzsch Cyclization

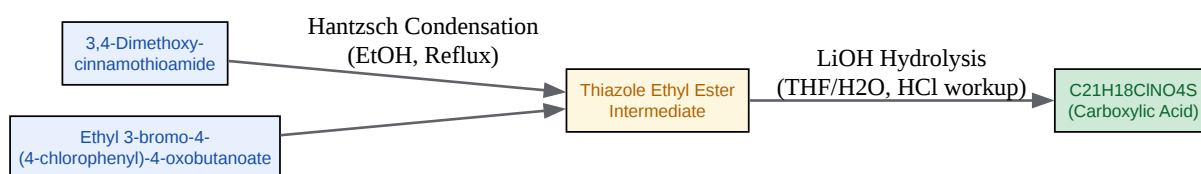
- Condensation: Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in ethanol.
- Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. The nitrogen of the thioamide attacks the  
-carbon of the haloketone, followed by cyclodehydration to form the thiazole ring.

- Workup: Cool to room temperature. The intermediate ester precipitates or is extracted with ethyl acetate.

### Step 3: Hydrolysis

- Saponification: Treat the ethyl ester intermediate with LiOH (2.0 eq) in a THF/Water (1:1) mixture.
- Acidification: Stir at room temperature for 2 hours, then acidify with 1N HCl to pH 3–4.
- Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol/water to yield the final acid **C21H18ClNO4S**.

## Synthesis Pathway Diagram



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Figure 1: Hantzsch thiazole synthesis pathway for **C21H18ClNO4S**.

## Mechanism of Action & Biological Activity

### Primary Target: PPAR Agonism

Based on its structural homology to GW501516 and inclusion in NAFLD databases, this compound functions as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.

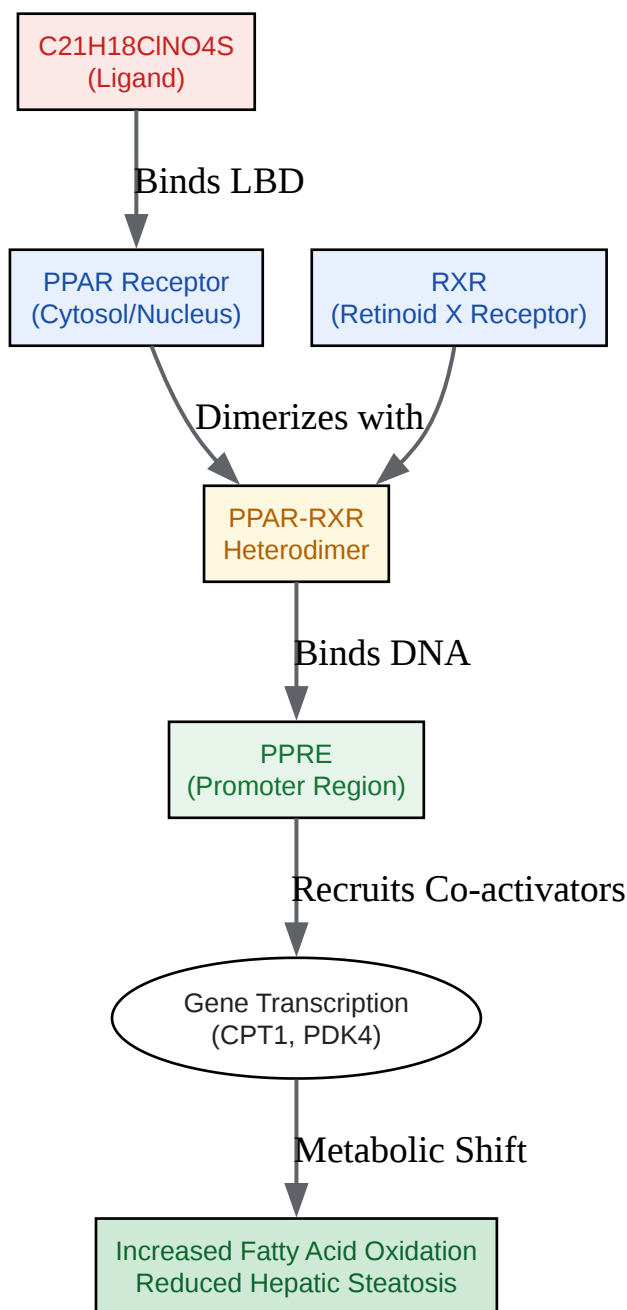
- Mechanism: The acidic head group binds to the Tyr473 residue (in PPAR ) or Tyr464 (in PPAR ) of the activation function 2 (AF-2) helix. The hydrophobic tail (dimethoxystyryl) occupies the large hydrophobic pocket, stabilizing the receptor in an active conformation.

- Physiological Effect: Activation recruits co-activators (e.g., PGC-1), driving the transcription of genes involved in fatty acid oxidation (e.g., CPT1, PDK4) and mitochondrial biogenesis.

## Therapeutic Relevance

- NAFLD/NASH: Reduces hepatic lipid accumulation by enhancing -oxidation.
- Metabolic Syndrome: Improves insulin sensitivity and lipid profiles.

## Signaling Pathway Diagram



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Figure 2: Proposed mechanism of action via PPAR signaling pathway.

## Experimental Handling & Protocols

## Physicochemical Properties

Property	Data
Solubility	Soluble in DMSO (>20 mg/mL), DMF. Poorly soluble in water.
Stability	Stable at -20°C (solid) for 2 years. Solutions in DMSO stable for 1 month at -80°C.
Appearance	White to off-white solid.

## In Vitro PPAR Reporter Assay Protocol

To validate biological activity, a luciferase reporter assay is recommended.

- Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS.
- Transfection: After 24h, co-transfect cells with:
  - Expression plasmid for human PPAR
  - (or
  - ).
  - PPRE-Luciferase reporter plasmid (contains PPAR response elements).
  - Renilla luciferase plasmid (for normalization).
- Treatment:
  - Dissolve **C21H18CINO4S** in DMSO to 10 mM stock.
  - Treat cells with serial dilutions (1 nM to 10 M) for 24 hours. Include GW501516 as a positive control.
- Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

- Analysis: Calculate Fold Activation relative to DMSO vehicle control. Plot dose-response curve to determine EC

## References

- PubChemLite. Compound Summary for **C21H18ClNO4S** (CID 1401121). National Institutes of Health (NIH). Available at: [\[Link\]](#)<sup>[1]</sup>
- NAFLDkb. Non-Alcoholic Fatty Liver Disease Knowledge Base - Compound CHEMBL1401121. Available at: [\[Link\]](#)
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- Uni.lu. PubChemLite Explorer - **C21H18ClNO4S**.<sup>[3]</sup> University of Luxembourg.<sup>[3]</sup><sup>[4]</sup> Available at: [\[Link\]](#)

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## Sources

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